![molecular formula C13H27N3O B1464452 2-[4-(aminomethyl)piperidin-1-yl]-N-(3-methylbutyl)acetamide CAS No. 1284152-99-3](/img/structure/B1464452.png)
2-[4-(aminomethyl)piperidin-1-yl]-N-(3-methylbutyl)acetamide
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular weight of “2-[4-(aminomethyl)piperidin-1-yl]-N-(3-methylbutyl)acetamide” is 241.37 g/mol. The exact structure would require more specific information or computational chemistry analysis.Physical And Chemical Properties Analysis
The compound is a solid under normal conditions . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would require experimental data or predictions based on its molecular structure.Wissenschaftliche Forschungsanwendungen
Pharmacological Activities of Related Compounds
Piracetam and its Derivatives : Piracetam, which shares a similar piperidine backbone, is known for its nootropic effects, enhancing learning, memory, and brain metabolism. This indicates potential cognitive-enhancing applications for compounds with similar structural features (Dhama et al., 2021).
Ketamine Pharmacokinetics and Dynamics : Although structurally different, ketamine's activity through NMDA receptor antagonism showcases the impact such compounds can have on anesthesia and pain therapy, suggesting research avenues for novel anesthetics or analgesics with related structures (Peltoniemi et al., 2016).
Piperidine Alkaloids : Piperidine alkaloids, to which the compound's backbone is related, are known for diverse pharmacological applications, including CNS agents, anticancer, and anti-inflammatory activities. This underlines the potential of exploring compounds with piperidine structures for various therapeutic uses (Singh et al., 2021).
Wirkmechanismus
Target of Action
The primary target of 2-[4-(aminomethyl)piperidin-1-yl]-N-(3-methylbutyl)acetamide is Cyclin-dependent kinase 2 . Cyclin-dependent kinases are a family of protein kinases first discovered for their role in regulating the cell cycle. They are also involved in regulating transcription, mRNA processing, and the differentiation of nerve cells .
Mode of Action
It is known that cyclin-dependent kinases can be inhibited by a variety of molecules, including specific inhibitory proteins, their cyclin partners, and chemical inhibitors .
Biochemical Pathways
Cyclin-dependent kinases play a key role in the control of the cell cycle by phosphorylating their target substrates on serines and threonines .
Pharmacokinetics
These properties are crucial in determining the drug’s bioavailability, its distribution within the body, the metabolism in breaking down the drug, and the excretion of the drug and its metabolites .
Result of Action
The inhibition of cyclin-dependent kinases can lead to cell cycle arrest, which is often used in cancer therapies .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
2-[4-(aminomethyl)piperidin-1-yl]-N-(3-methylbutyl)acetamide plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . The nature of this interaction involves binding to the active site of CDK2, thereby inhibiting its activity and affecting cell cycle progression.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, leading to altered gene expression and changes in cellular metabolism . These effects can result in either the promotion or inhibition of cell proliferation, depending on the cellular context.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes such as CDK2, leading to enzyme inhibition. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the expression of genes involved in cell cycle regulation, apoptosis, and other critical cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as the inhibition of tumor growth or the modulation of immune responses . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body . These interactions can affect metabolic flux and alter the levels of various metabolites. The compound’s metabolism may also involve conjugation reactions, leading to the formation of more water-soluble metabolites that are excreted from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by solute carrier (SLC) transporters . Once inside the cell, the compound may bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytosolic enzymes and signaling pathways.
Eigenschaften
IUPAC Name |
2-[4-(aminomethyl)piperidin-1-yl]-N-(3-methylbutyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O/c1-11(2)3-6-15-13(17)10-16-7-4-12(9-14)5-8-16/h11-12H,3-10,14H2,1-2H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMHJJBCUPFNSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CN1CCC(CC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



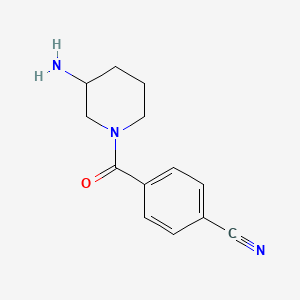
![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-amine](/img/structure/B1464370.png)
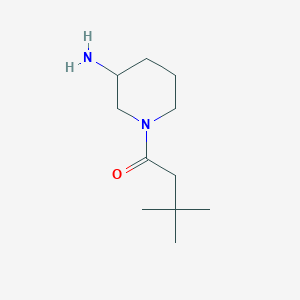

![1-[(2,5-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1464373.png)
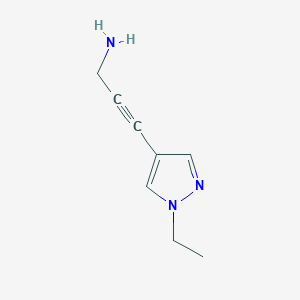
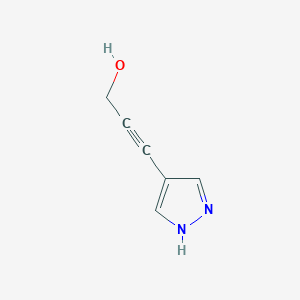
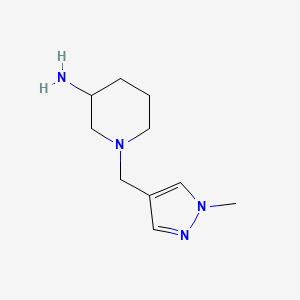
![1-[(5-Methylthiophen-2-yl)methyl]piperidin-3-amine](/img/structure/B1464382.png)
![5-[(2-chloro-6-fluorophenyl)methyl]-3-phenyl-1H-1,2,4-triazole](/img/structure/B1464383.png)
![N-[(2-Methoxyphenyl)methyl]-N-methyl-sulfamoyl chloride](/img/structure/B1464384.png)
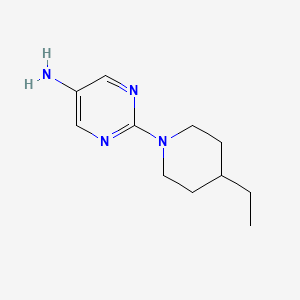
![2-{2-Azabicyclo[2.2.1]heptan-2-yl}benzoic acid](/img/structure/B1464387.png)
